molecular formula C21H25N3O2 B2620854 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 946311-95-1

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2620854
CAS No.: 946311-95-1
M. Wt: 351.45
InChI Key: ZQYDZFIHZMZHII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-methylphenylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive tetrahydroquinoline moiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-methylphenyl)ethanediamide is unique due to its combination of the tetrahydroquinoline and ethanediamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-5-3-7-18(13-15)23-21(26)20(25)22-11-10-16-8-9-19-17(14-16)6-4-12-24(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYDZFIHZMZHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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